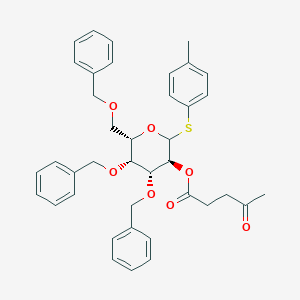![molecular formula C15H8ClF3N2 B2501015 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile CAS No. 400083-79-6](/img/structure/B2501015.png)
4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis of 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of luminescent benzonitriles with methoxy pyridine and alkoxy benzene rings has been achieved using spectral techniques . The synthesis of a pyrrole derivative was performed in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, which reveals non-planar unsymmetrical bent structures and nonconventional H-bond interactions . Similarly, theoretical studies using density functional theory (DFT) have been performed to predict the spectral and geometrical data of synthesized compounds . These analyses are crucial for understanding the molecular geometry and electronic distribution within the compound.
Chemical Reactions Analysis
The reactivity of benzonitrile derivatives can be complex. For example, the reaction mechanism of lithiated 2-(trimethylsilylmethyl)pyridine with benzonitrile involves the formation of intermediates that are converted to 2-phenacylpyridine by acidic hydrolysis . This suggests that the compound may also undergo various chemical reactions, depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives can vary widely. Compounds with similar structures have been found to exhibit liquid crystalline behavior, with the phase dependent on the length of the alkoxy chain . Optical studies indicate that such compounds can be good blue emitting materials, with specific absorption and emission bands . Electrochemical studies can provide insights into the band gap and energy levels of the frontier molecular orbitals . These properties are essential for applications in materials science and electronics.
科学的研究の応用
Synthesis and Biological Evaluation
4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile derivatives have been explored for their potential as selective androgen receptor modulators (SARMs). These compounds exhibit anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. For instance, the study by Aikawa et al. (2017) found that specific derivatives showed strong androgen receptor binding affinity and good pharmacokinetic profiles in rats, dogs, and monkeys, alongside satisfactory toxicological profiles (Aikawa et al., 2017).
Organic-Inorganic Hybrid Materials
This chemical structure has been utilized in the development of organic-inorganic hybrid compounds. For example, Campos-Gaxiola et al. (2015) synthesized hybrid compounds combining the 4-[(E)-2-(pyridin-1-ium-2-yl)ethenyl]pyridinium cation with perhalometallate anions. These compounds were characterized by single-crystal X-ray diffraction analysis, demonstrating a three-dimensional network formation through hydrogen-bonding and π-π stacking interactions (Campos-Gaxiola et al., 2015).
Coordination Chemistry
The structure has been used in studies exploring coordination chemistry. For example, synthesis and characterization of compounds involving coordination with metals like cadmium and palladium have been reported. These studies often investigate the properties of the resulting complexes, such as their fluorescent emission and structural characteristics (Zhang et al., 2003).
Anticancer Activity and DNA Binding
Compounds containing this chemical structure have been investigated for their potential anticancer activity. Bera et al. (2021) conducted a study on a compound derived from 4-(2-bromoacetyl)benzonitrile and 2-benzoylpyridine thiosemicarbazone. The study revealed significant anticancer activity against U937 human monocytic cells and explored the DNA binding properties of the compound (Bera et al., 2021).
Liquid Crystalline Behavior
The structure has also been studied in the context of liquid crystalline behavior. Ahipa et al. (2014) synthesized a series of compounds with this structure, investigating their liquid crystalline behavior through various techniques like polarizing optical microscopy and differential scanning calorimetry. These studies contribute to understanding the material properties relevant to applications in displays and other technologies (Ahipa et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2/c16-13-7-12(15(17,18)19)9-21-14(13)6-5-10-1-3-11(8-20)4-2-10/h1-7,9H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKNSSBIQXOMOC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)
![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)



![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)

![4-[(5-Morpholin-4-yl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B2500952.png)
![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)